

Application Notes and Protocols: Aminocarbonylation of Cyclobutanol Derivatives for Pharmaceutical Synthesis

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Compound of Interest

Compound Name: *Cis-cyclobutane-1,2-diol*

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Introduction

Cyclobutane scaffolds are increasingly sought-after motifs in medicinal chemistry due to their ability to impart conformational rigidity and metabolic stability to drug candidates, often leading to improved potency and selectivity.^{[1][2]} The synthesis of functionalized cyclobutanes, particularly cyclobutanecarboxamides, presents a powerful strategy for accessing novel chemical matter in drug discovery. Aminocarbonylation of readily available cyclobutanol derivatives has emerged as a robust and versatile method for the construction of these valuable building blocks.^{[1][2]}

This document provides detailed application notes and protocols for two prominent palladium-catalyzed aminocarbonylation methods: the aminocarbonylation of vinylcyclobutanols and the ligand-controlled regiodivergent aminocarbonylation of cyclobutanols. These methods offer access to a diverse range of substituted cyclobutanecarboxamides, which are key intermediates in the synthesis of bioactive molecules.

I. Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols

This method provides a concise route to α -substituted β,γ -unsaturated cyclobutanecarboxamides, which are challenging to synthesize using traditional methods. The reaction proceeds via the in situ formation of a conjugated diene from the vinylcyclobutanol, followed by a palladium-catalyzed aminocarbonylation.^{[1][3]} This transformation is notable for its broad substrate scope and excellent functional group tolerance, effectively suppressing undesired rearrangement and ring-opening reactions often associated with strained cyclobutane systems.^[3]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Aminocarbonylation of Vinylcyclobutanol^[3]

| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) |
|-------|---|---------------------------|---------|------------------|-----------|
| 1 | Pd(OAc) ₂ (2.5) | P(o-tol) ₃ (5) | THF | 110 | 61 |
| 2 | Pd(OAc) ₂ (2.5) | JohnPhos (5) | THF | 110 | 77 |
| 3 | Pd(TFA) ₂ (2.5) | JohnPhos (5) | THF | 110 | 65 |
| 4 | Pd ₂ (dba) ₃ (1.25) | JohnPhos (5) | THF | 110 | 72 |
| 5 | Pd(OAc) ₂ (2.5) | JohnPhos (5) | Dioxane | 110 | 68 |
| 6 | Pd(OAc) ₂ (2.5) | JohnPhos (5) | Toluene | 110 | 55 |

Reaction conditions: Vinylcyclobutanol (0.12 mmol), aniline hydrochloride (0.1 mmol), CO (40 bar), solvent (1.0 mL) for 16 h.

Table 2: Substrate Scope of the Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols^{[1][3]}

| Entry | Vinylcyclobutanol | Amine Hydrochloride | Product | Yield (%) |
|-------|--------------------------------|--------------------------------|--|-----------|
| 1 | 1-Vinylcyclobutanol | Aniline hydrochloride | N-phenyl-1-vinylcyclobutane-1-carboxamide | 77 |
| 2 | 1-Vinylcyclobutanol | 4-Methoxyaniline hydrochloride | N-(4-methoxyphenyl)-1-vinylcyclobutane-1-carboxamide | 85 |
| 3 | 1-Vinylcyclobutanol | 4-Chloroaniline hydrochloride | N-(4-chlorophenyl)-1-vinylcyclobutane-1-carboxamide | 72 |
| 4 | 1-(prop-1-en-2-yl)cyclobutanol | Aniline hydrochloride | N-phenyl-1-(prop-1-en-2-yl)cyclobutane-1-carboxamide | 68 |
| 5 | 1-Vinylcyclobutanol | Benzylamine hydrochloride | N-benzyl-1-vinylcyclobutane-1-carboxamide | 65 |

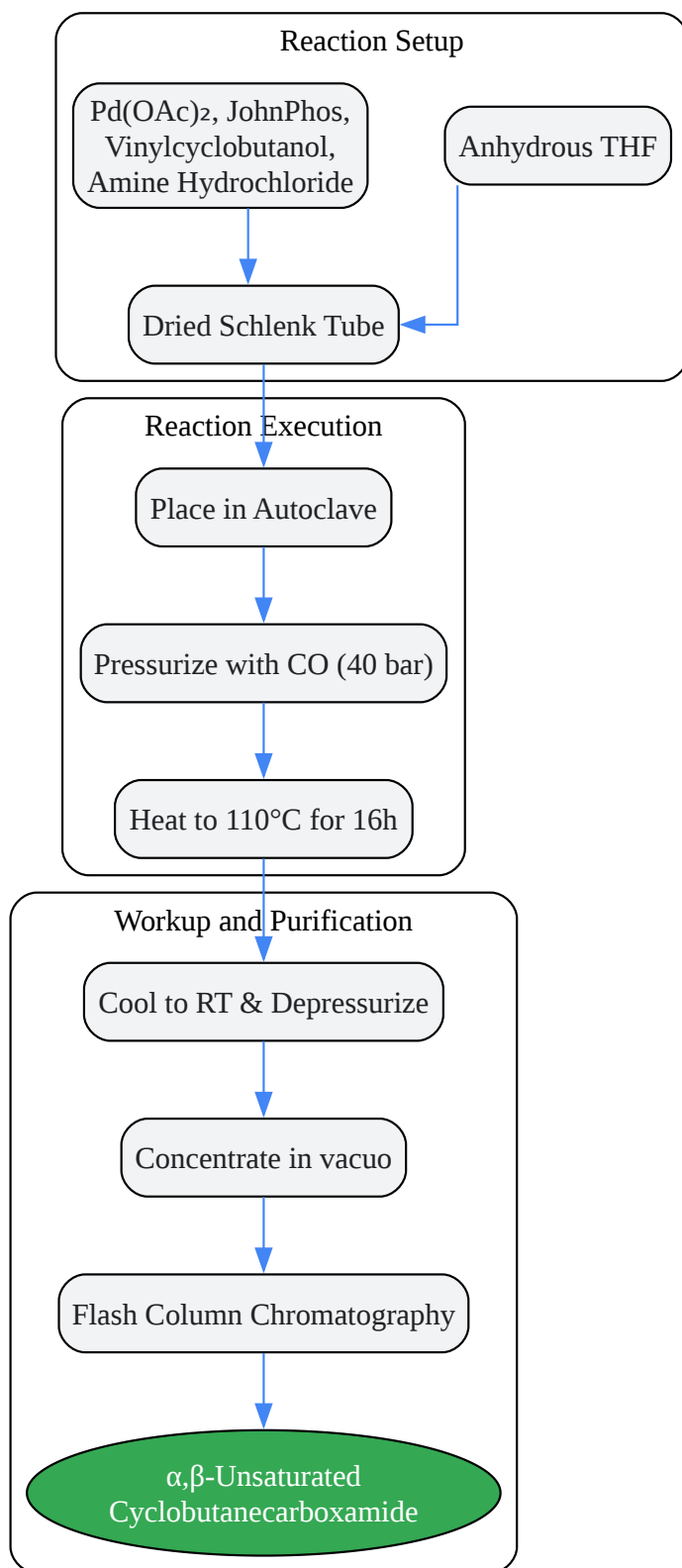
Experimental Protocol

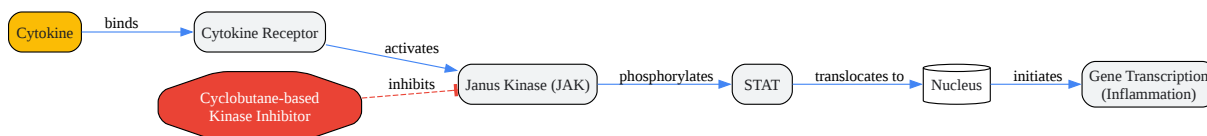
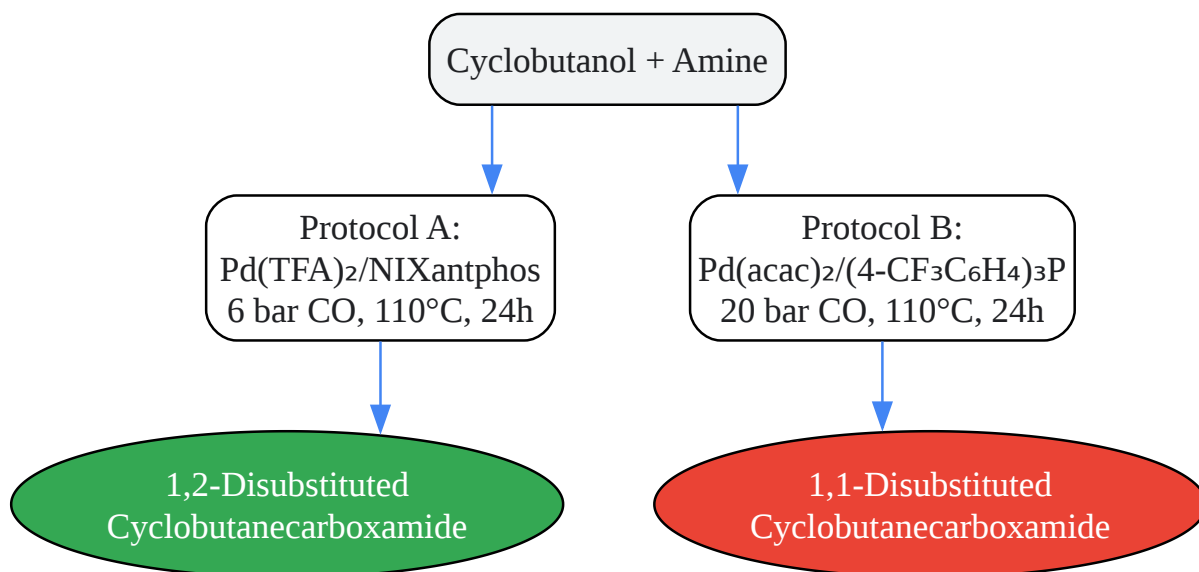
General Procedure for the Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols:[\[3\]](#)

- To a dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2.5 mol%), JohnPhos (5 mol%), vinylcyclobutanol derivative (0.12 mmol), and amine hydrochloride (0.1 mmol).
- Evacuate and backfill the tube with argon three times.
- Add anhydrous THF (1.0 mL) via syringe.

- Place the Schlenk tube into a stainless-steel autoclave.
- Pressurize the autoclave with carbon monoxide (40 bar).
- Heat the reaction mixture to 110 °C and stir for 16 hours.
- After cooling to room temperature, carefully release the pressure.
- Concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford the desired α -substituted β,γ -unsaturated cyclobutanecarboxamide.

Experimental Workflow





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